Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[(1-ethyl-2,3,4,5-tetrahydro-6-methoxy-2-oxo-1H-1-benzazepin-7-yl)amino]-4-pyrimidinyl]amino]-, (1S,2S,3R,4R)-
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Overview
Description
. This compound has shown promising potential in scientific research, particularly in the fields of oncology and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID24900237C15 involves a multi-step process that includes the formation of various intermediates. The key steps include the cyclization of specific precursors under controlled conditions, followed by purification and characterization of the final product .
Industrial Production Methods
Industrial production of PMID24900237C15 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions
PMID24900237C15: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in the reactions of PMID24900237C15 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or amines.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
PMID24900237C15: has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study the mechanisms of various chemical reactions.
Biology: Employed in the investigation of cellular signaling pathways and protein interactions.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those involving ALK mutations.
Industry: Utilized in the development of new drugs and chemical compounds
Mechanism of Action
The mechanism of action of PMID24900237C15 involves the inhibition of the ALK tyrosine kinase receptor. This inhibition disrupts the signaling pathways that are essential for the proliferation and survival of cancer cells. The compound specifically targets the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
PMID24900237C15: can be compared with other ALK inhibitors such as:
Crizotinib: Another ALK inhibitor used in the treatment of non-small cell lung cancer.
Ceritinib: A second-generation ALK inhibitor with improved efficacy and safety profile.
Alectinib: Known for its ability to cross the blood-brain barrier and treat brain metastases
PMID24900237C15: stands out due to its unique chemical structure and potent inhibitory activity against ALK, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C25H29ClN6O3 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-chloro-2-[(1-ethyl-6-methoxy-2-oxo-4,5-dihydro-3H-1-benzazepin-7-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C25H29ClN6O3/c1-3-32-18-10-9-17(22(35-2)15(18)5-4-6-19(32)33)29-25-28-12-16(26)24(31-25)30-21-14-8-7-13(11-14)20(21)23(27)34/h7-10,12-14,20-21H,3-6,11H2,1-2H3,(H2,27,34)(H2,28,29,30,31)/t13-,14+,20+,21-/m1/s1 |
InChI Key |
GLGNXYJARSMNGJ-VKTIVEEGSA-N |
Isomeric SMILES |
CCN1C(=O)CCCC2=C1C=CC(=C2OC)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)Cl |
Canonical SMILES |
CCN1C(=O)CCCC2=C1C=CC(=C2OC)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)Cl |
Origin of Product |
United States |
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